molecular formula C17H11Cl2FN4O2S2 B2405340 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-77-7

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2405340
CAS No.: 392297-77-7
M. Wt: 457.32
InChI Key: QHJONTIXCPPMOY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN4O2S2/c18-10-5-9(6-11(19)7-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-3-1-12(20)2-4-13/h1-7H,8H2,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJONTIXCPPMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. A widely adopted method involves cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide.

Cyclization of Thiosemicarbazides

In a representative procedure, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by reacting thiosemicarbazide with carbon disulfide in alkaline conditions. The reaction proceeds via nucleophilic attack and cyclization, yielding the thiadiazole ring with a free thiol group at position 5.

Reaction Conditions :

  • Reactants : Thiosemicarbazide, carbon disulfide, potassium hydroxide
  • Solvent : Ethanol/water mixture
  • Temperature : Reflux (78–80°C)
  • Time : 6–8 hours
  • Yield : 70–85%

Functionalization of the Thiadiazole Ring

Introduction of the Sulfanyl-Oxoethyl Group

The sulfanyl-oxoethyl spacer is introduced via nucleophilic substitution or Michael addition.

Thiol-Ethyl Acrylate Coupling

A two-step process involves:

  • Alkylation of 5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate to form 5-(ethoxycarbonylmethyl)sulfanyl-1,3,4-thiadiazole-2-amine .
  • Hydrolysis of the ester to yield the free carboxylic acid, followed by activation with carbodiimides (e.g., EDC/HOBt) for subsequent amide bond formation.

Key Data :

Step Reagents/Conditions Yield
Alkylation Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 4 h 82%
Hydrolysis NaOH (1M), ethanol/water, reflux, 2 h 90%

Attachment of 4-Fluoroaniline

The oxoethyl group is functionalized with 4-fluoroaniline via amide coupling.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid (from hydrolysis) with EDC/HOBt in acetonitrile, followed by reaction with 4-fluoroaniline:

Procedure :

  • Reactants : 5-(carboxymethyl)sulfanyl-1,3,4-thiadiazole-2-amine (1 eq), 4-fluoroaniline (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq)
  • Solvent : Acetonitrile
  • Temperature : Room temperature, 24 h
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine, column chromatography (EtOAc/hexane)
  • Yield : 68%

Coupling with 3,5-Dichlorobenzamide

The final step involves coupling the functionalized thiadiazole with 3,5-dichlorobenzoyl chloride.

Acylation Reaction

3,5-Dichlorobenzoyl chloride is reacted with the amino group at position 2 of the thiadiazole ring under basic conditions:

Optimized Protocol :

  • Reactants : 3,5-Dichlorobenzoyl chloride (1.1 eq), functionalized thiadiazole (1 eq), triethylamine (2 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature, 12 h
  • Purification : Recrystallization from ethanol/water
  • Yield : 75%

Analytical Validation :

  • Melting Point : 215–217°C (decomposes)
  • MS (ESI) : m/z 512.8 [M+H]⁺
  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 7H, aromatic), 4.3 (s, 2H, CH₂)

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines thiadiazole formation and functionalization in a single pot:

  • Cyclocondensation : Thiosemicarbazide + carbon disulfide → 5-mercapto-thiadiazole.
  • In situ Alkylation : Ethyl bromoacetate added directly to the reaction mixture.
  • Amidation : Sequential addition of 4-fluoroaniline and 3,5-dichlorobenzoyl chloride.

Advantages :

  • Reduced purification steps.
  • Overall Yield : 58%.

Scalability and Industrial Considerations

Phase-Transfer Catalysis

For large-scale synthesis, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems:

Case Study :

  • Reaction : Alkylation of 5-mercapto-thiadiazole with ethyl bromoacetate.
  • Catalyst : TBAB (5 mol%).
  • Yield Improvement : 78% → 89%.

Green Chemistry Approaches

  • Solvent Replacement : Acetonitrile → 2-methyl-THF (renewable solvent).
  • Waste Reduction : Recycling of EDC/HOBt via aqueous extraction.

Challenges and Optimization

Byproduct Formation

  • Issue : Over-alkylation at the thiol group.
  • Mitigation : Use of stoichiometric alkylating agents and low temperatures.

Purification Difficulties

  • Problem : Co-elution of intermediates in column chromatography.
  • Solution : Gradient elution (petroleum ether → EtOAc) or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacteria and fungi.
  • Anticancer Properties : Investigated as a potential therapeutic agent in cancer treatment due to its ability to interfere with specific molecular targets.

Pharmacological Studies

Research has shown that derivatives similar to this compound possess a range of pharmacological activities:

  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory activity comparable to standard drugs like diclofenac.
  • Analgesic Activity : Some derivatives have shown promise as analgesics in preclinical studies.

Chemical Research

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions.

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeReference CompoundTested CompoundResults
AntibacterialOfloxacinCompound VIbGood activity against Staphylococcus aureus
Anti-inflammatoryDiclofenacCompound VIcSignificant reduction in edema
AnalgesicAspirinCompound VIcEffective pain relief

Case Study Insights

  • Antimicrobial Study : A study evaluated the antimicrobial properties of synthesized thiadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
  • Pharmacological Evaluation : Another study focused on the anti-inflammatory and analgesic properties of these compounds using carrageenan-induced rat paw edema models and tail flick tests. Results showed that some compounds had comparable efficacy to established drugs .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, the fluoroanilino group may interact with aromatic residues in protein binding sites, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • 3,5-dichloro-N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
  • 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroanilino group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

3,5-Dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a benzamide moiety and a thiadiazole ring with a sulfanyl group, make it a candidate for various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H11Cl2FN4O2S2\text{C}_{17}\text{H}_{11}\text{Cl}_2\text{F}\text{N}_4\text{O}_2\text{S}_2

The compound's mechanism of action is attributed to its interaction with specific molecular targets. The functional groups present in the molecule enable it to bind to and modulate the activity of enzymes and receptors. The fluoroanilino group may enhance binding affinity to target proteins, while the thiadiazole ring participates in hydrogen bonding and other non-covalent interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains and fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Candida albicansWeak
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20
MCF7 (Breast Cancer)25

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings. For instance:

  • Study on Antimicrobial Effects : A study published in 2020 demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : In vitro studies indicated that compounds with similar structural motifs effectively inhibited tumor growth in various cancer cell lines. The mechanism was primarily through the induction of apoptosis and inhibition of cell migration .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

A1. The synthesis involves multi-step reactions, often starting with the formation of the 1,3,4-thiadiazole core. A validated approach includes:

  • Step 1 : Reacting substituted benzaldehyde derivatives with thiosemicarbazide under reflux in ethanol with glacial acetic acid as a catalyst to form thiadiazole intermediates .
  • Step 2 : Introducing the sulfanyl-ethyl moiety via nucleophilic substitution. For example, coupling 5-mercapto-1,3,4-thiadiazole with 2-(4-fluoroanilino)-2-oxoethyl chloride in anhydrous DMF under nitrogen .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield. Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

A2. Essential techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For example, the 4-fluoroanilino group shows a singlet at ~6.8–7.2 ppm for aromatic protons and a downfield shift for the amide carbonyl (~168–170 ppm) .
  • FT-IR : Key peaks include C=O (amide I band at ~1650–1680 cm1^{-1}), S-H (thiadiazole, ~2550 cm1^{-1}), and N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 510.8 [M+H]+^+) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial or antitumor activity?

A3.

  • Hypothesis-Driven Design : Modify substituents (e.g., replacing 4-fluoroanilino with other anilines) and compare bioactivity. Use molecular docking to predict interactions with targets like bacterial PFOR enzymes or human kinase domains .
  • Biological Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Data Analysis : Use ANOVA to compare activity across derivatives. Correlate electronic properties (Hammett constants) with bioactivity trends .

Q. Q4. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

A4. Contradictions may arise from:

  • Experimental Variability : Differences in assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines for antimicrobial tests .
  • Cellular Context : Tumor cell line heterogeneity (e.g., p53 status). Validate findings across multiple cell lines and primary cultures .
  • Theoretical Frameworks : Reconcile data using QSAR models or molecular dynamics simulations to identify critical binding interactions .

Q. Q5. What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

A5.

  • Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV-Vis) and varying pH. Measure half-life (t1/2_{1/2}) using LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna). Calculate bioconcentration factors (BCF) .
  • Ecotoxicology : Assess acute/chronic toxicity in algae (Chlorella vulgaris) and zebrafish embryos (FET assay). Monitor oxidative stress biomarkers (e.g., glutathione levels) .

Methodological Considerations

Q. Table 1: Example Data for Biological Activity

DerivativeR GroupMIC (S. aureus) (μg/mL)IC50_{50} (HeLa) (μM)
Parent4-Fluoroanilino8.212.5
Derivative A4-Chlorophenyl4.78.3
Derivative B4-Methoxyphenyl32.1>50

Key Insights : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH3_3) reduce potency .

Q. Q6. How can interdisciplinary approaches (e.g., computational chemistry + synthetic biology) enhance research on this compound?

A6.

  • Computational Screening : Use AutoDock Vina to predict binding affinities for unexplored targets (e.g., fungal CYP51). Validate with CRISPR-edited microbial models .
  • Synthetic Biology : Engineer E. coli to express modular synthases for high-yield production of thiadiazole intermediates .
  • Data Integration : Apply machine learning (e.g., Random Forest) to optimize synthesis pathways and bioactivity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.